(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol
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Overview
Description
(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol is a complex organic compound that features a unique structure combining a pyrazole ring with a thiopyrano moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol typically involves multi-step organic reactions. One common approach is the cyclization of intermediate compounds, such as azidomethyl-pyrazoles, followed by functional group modifications . The reaction conditions often include the use of iodine-mediated electrophilic cyclization and subsequent cross-coupling reactions with boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups on the pyrazole or thiopyrano rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets are still under investigation, but studies suggest it may influence cellular processes like apoptosis and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2,4,6,7-tetrahydrothiino[4,3-c]pyrazol-3-ol
- 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
Uniqueness
(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a thiopyrano moiety sets it apart from other similar compounds, potentially offering unique reactivity and applications.
Properties
IUPAC Name |
(2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-7(2)12-10(5-13)8-6-14-4-3-9(8)11-12/h7,13H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUZJDFGHSPMDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2CSCCC2=N1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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